molecular formula C12H12 B563057 1,8-Dimethylnaphthalene-D12 CAS No. 104489-29-4

1,8-Dimethylnaphthalene-D12

Cat. No.: B563057
CAS No.: 104489-29-4
M. Wt: 168.301
InChI Key: XAABPYINPXYOLM-CLWNCLMISA-N
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Description

1,8-Dimethylnaphthalene-D12 is a deuterium-labeled derivative of 1,8-Dimethylnaphthalene. It is a polycyclic aromatic hydrocarbon with the molecular formula C12D12. The compound is characterized by the presence of two methyl groups attached to the naphthalene ring at the 1 and 8 positions, with deuterium atoms replacing the hydrogen atoms. This isotopic labeling makes it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dimethylnaphthalene-D12 typically involves the deuteration of 1,8-Dimethylnaphthalene. Deuteration is achieved by replacing the hydrogen atoms with deuterium atoms through a series of chemical reactions. One common method involves the use of deuterium gas (D2) in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction can be represented as follows:

[ \text{C}{12}\text{H}{12} + 6\text{D}2 \rightarrow \text{C}{12}\text{D}_{12} + 6\text{H}_2 ]

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and equipment to handle deuterium gas safely. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethylnaphthalene-D12 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones and other oxygenated derivatives.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Introduction of various functional groups, such as halogens, nitro groups, and alkyl groups.

Scientific Research Applications

1,8-Dimethylnaphthalene-D12 has several scientific research applications, including:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

    Biology: Employed in metabolic studies to trace the pathways of naphthalene derivatives in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of polymer science.

Comparison with Similar Compounds

1,8-Dimethylnaphthalene-D12 can be compared with other similar compounds, such as:

    1,2-Dimethylnaphthalene: Differing in the position of the methyl groups, leading to variations in chemical reactivity and physical properties.

    1,4-Dimethylnaphthalene: Another isomer with different substitution patterns, affecting its chemical behavior.

    1,5-Dimethylnaphthalene: Similar in structure but with distinct reactivity due to the position of the methyl groups.

The uniqueness of this compound lies in its specific deuterium labeling, which provides advantages in tracing and studying its behavior in various scientific applications.

Properties

IUPAC Name

1,2,3,6,7,8-hexadeuterio-4,5-bis(trideuteriomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3-8H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAABPYINPXYOLM-CLWNCLMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=CC2=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C(C(=C(C(=C2C(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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